molecular formula C12H15NO3 B14418600 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 86499-67-4

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B14418600
CAS No.: 86499-67-4
M. Wt: 221.25 g/mol
InChI Key: RBMXJQAHEYFBEP-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a member of the benzazepine family, characterized by a benzene ring fused to an azepine ring.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one stands out due to its specific substitution pattern on the benzazepine ring. The presence of methoxy groups at positions 7 and 8 enhances its chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

86499-67-4

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

7,8-dimethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C12H15NO3/c1-15-10-6-8-4-3-5-12(14)13-9(8)7-11(10)16-2/h6-7H,3-5H2,1-2H3,(H,13,14)

InChI Key

RBMXJQAHEYFBEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCC(=O)N2)OC

Origin of Product

United States

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